molecular formula C34H27OP B236451 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester CAS No. 133983-28-5

19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester

Cat. No. B236451
CAS RN: 133983-28-5
M. Wt: 488.7 g/mol
InChI Key: LSJKXLUDFFHREZ-DLMKAYHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester, also known as NAM, is a synthetic compound that belongs to the family of naphthoyl fatty acids. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been shown to inhibit the activation of NF-κB and MAPKs, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer compounds. However, 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester and to identify its molecular targets. Finally, the development of more efficient synthesis methods and improved formulations of 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester could enhance its potential as a therapeutic agent.
In conclusion, 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is a promising compound that exhibits anti-inflammatory and anti-cancer properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester could lead to the development of novel therapies for inflammatory diseases and cancer.

Synthesis Methods

19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester can be synthesized through a multi-step process involving the condensation of 2-naphthol with methyl 5,8,11,14-eicosatetraenoate, followed by oxidation and esterification. The purity of the final product can be confirmed through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.

properties

CAS RN

133983-28-5

Product Name

19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester

Molecular Formula

C34H27OP

Molecular Weight

488.7 g/mol

IUPAC Name

[(6E,9E,12E,15E)-20-methoxy-20-oxoicosa-6,9,12,15-tetraen-2-yl] naphthalene-1-carboxylate

InChI

InChI=1S/C32H40O4/c1-27(36-32(34)30-25-20-23-28-22-18-19-24-29(28)30)21-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-26-31(33)35-2/h4-7,10-13,18-20,22-25,27H,3,8-9,14-17,21,26H2,1-2H3/b6-4+,7-5+,12-10+,13-11+

InChI Key

LSJKXLUDFFHREZ-DLMKAYHGSA-N

Isomeric SMILES

CC(CCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21

SMILES

CC(CCCC=CCC=CCC=CCC=CCCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(CCCC=CCC=CCC=CCC=CCCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21

synonyms

19-HETE naphthaloyl methyl ester
19-HETE-Me
19-naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester
naphthylated 19-HETE methyl este

Origin of Product

United States

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